molecular formula C8H3F5O3 B2447855 3,6-Difluoro-2-(trifluoromethoxy)benzoic acid CAS No. 2244085-97-8

3,6-Difluoro-2-(trifluoromethoxy)benzoic acid

Cat. No.: B2447855
CAS No.: 2244085-97-8
M. Wt: 242.101
InChI Key: YVANGHZCGUGZFV-UHFFFAOYSA-N
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Description

3,6-Difluoro-2-(trifluoromethoxy)benzoic acid: is an organic compound with the molecular formula C8H3F5O3. It is characterized by the presence of two fluorine atoms and a trifluoromethoxy group attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Difluoro-2-(trifluoromethoxy)benzoic acid typically involves the introduction of fluorine atoms and a trifluoromethoxy group onto a benzoic acid derivative. One common method involves the reaction of a suitable benzoic acid precursor with fluorinating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like palladium or copper complexes .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3,6-Difluoro-2-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Derivatives with different functional groups replacing fluorine or trifluoromethoxy groups.

    Oxidation Products: Carboxylate derivatives.

    Reduction Products: Alcohol derivatives.

Scientific Research Applications

3,6-Difluoro-2-(trifluoromethoxy)benzoic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,6-Difluoro-2-(trifluoromethoxy)benzoic acid involves its interaction with molecular targets through its fluorinated groups. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The trifluoromethoxy group can also influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity .

Comparison with Similar Compounds

  • 3,6-Difluoro-2-methoxybenzoic acid
  • 3,6-Difluoro-2-(trifluoromethyl)benzoic acid
  • 3,6-Difluoro-2-(trifluoromethylthio)benzoic acid

Comparison:

Properties

IUPAC Name

3,6-difluoro-2-(trifluoromethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O3/c9-3-1-2-4(10)6(5(3)7(14)15)16-8(11,12)13/h1-2H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVANGHZCGUGZFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)O)OC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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